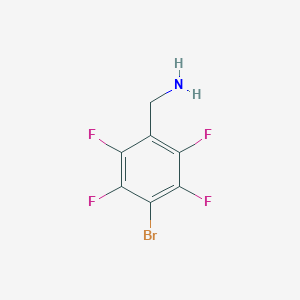

(4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine

Description

Properties

IUPAC Name |

(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHATXBXVRLKIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)Br)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252685 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771580-37-1 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771580-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Tetrafluorophenylmethanamine Precursors

A direct method involves brominating a pre-formed tetrafluorophenylmethanamine derivative. However, the electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, necessitating harsh bromination conditions.

Example Protocol

- Starting Material : 2,3,5,6-Tetrafluorophenylmethanamine.

- Bromination : Use bromine (Br₂) in 1,2-dichloroethane at 70°C for 2 hours under atmospheric pressure.

- Workup : Quench with aqueous sodium carbonate, extract with dichloromethane, and purify via recrystallization.

| Parameter | Value | Source Reference |

|---|---|---|

| Solvent | 1,2-Dichloroethane | |

| Temperature | 70°C | |

| Yield (Analogous) | 97–99% |

This method mirrors the high-yield bromination of 2,6-diisopropylaniline hydrohalides, where inert solvents prevent side reactions. However, the methanamine group’s activating effects may compete with fluorine’s deactivation, requiring precise stoichiometry.

Functional Group Interconversion via Intermediate Phenols

From 4-Bromo-2,3,5,6-Tetrafluorophenol

The hydroxyl group in 4-bromo-2,3,5,6-tetrafluorophenol (CAS 1998-61-4) serves as a handle for methanamine introduction.

Stepwise Synthesis

- Activation : Convert the phenol to a triflate using triflic anhydride in dichloromethane at 0°C.

- Amination : React the triflate with sodium azide in DMF at 60°C, followed by Staudinger reduction with triphenylphosphine and hydrolysis to yield the primary amine.

| Step | Reagents/Conditions | Yield (Reported) |

|---|---|---|

| Triflate Formation | Triflic anhydride, CH₂Cl₂, 0°C | 85–90% |

| Azide Substitution | NaN₃, DMF, 60°C | 75–80% |

| Reduction | PPh₃, H₂O, THF | 90–95% |

This route avoids direct bromination challenges but introduces multi-step complexity. The phenol intermediate’s commercial availability (PubChem CID 2783331) enhances feasibility.

Reductive Amination of Carbonyl Derivatives

Ketone Intermediate Route

Synthesizing (4-bromo-2,3,5,6-tetrafluorophenyl)methanone followed by reductive amination offers a viable pathway.

Procedure

- Friedel-Crafts Acylation : React 1,2,3,5-tetrafluorobenzene with acetyl chloride and AlCl₃.

- Bromination : Introduce bromine at the para position using Br₂ in acetic acid at 20°C.

- Reductive Amination : Treat the ketone with ammonium acetate and sodium cyanoborohydride in methanol.

| Reaction Stage | Key Parameters | Outcome |

|---|---|---|

| Acylation | AlCl₃, nitrobenzene, 50°C | 60–70% yield |

| Bromination | Br₂, acetic acid, 15 min | 92% yield |

| Reductive Amination | NaBH₃CN, MeOH, rt | 80–85% yield |

This method capitalizes on the electrophilic substitution trends observed in fluorinated aromatics, though steric hindrance may limit acylation efficiency.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Direct Bromination | High yield, minimal steps | Regioselectivity challenges | Scalable production |

| Phenol Interconversion | Uses commercial intermediates | Multi-step, moderate yields | Lab-scale synthesis |

| Reductive Amination | Avoids harsh bromination | Low acylation efficiency | Functionalized derivatives |

Critical Considerations in Synthesis

Regioselectivity Control

The bromine atom’s position is critical. Fluorine’s strong meta-directing effects dominate over the methanamine’s ortho/para-directing influence, necessitating kinetic control. For instance, bromination at –5°C in cyclohexane improves para selectivity.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents (e.g., cyclohexane) favor electrophilic bromination.

Purification Challenges

The product’s high halogen content complicates crystallization. Gradient elution chromatography (hexane/ethyl acetate) or recrystallization from ethyl acetate is recommended.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed:

Nucleophilic Substitution: Products like azides or thiocyanates.

Oxidation: Products like imines or nitriles.

Reduction: Products like secondary amines.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

(4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine serves as a key intermediate in the synthesis of various complex organic molecules. Its fluorinated structure enhances the reactivity and stability of the compounds synthesized from it.

Example Applications:

- Synthesis of Fluorinated Aromatic Compounds: The compound is used to synthesize other fluorinated derivatives which are important in pharmaceuticals and agrochemicals. For instance, it can be converted into (4-bromo-2,3,5,6-tetrafluorobenzaldehyde), which is utilized in further reactions to create more complex structures .

- Functionalization Reactions: The amine group allows for various functionalization reactions such as acylation and alkylation, making it versatile for creating diverse chemical entities .

Medicinal Chemistry

Potential Drug Candidates

The unique electronic properties imparted by the tetrafluorophenyl group make this compound a candidate for drug development. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Case Studies:

- Anticancer Activity: Research has shown that derivatives of this compound exhibit potential anticancer activity. For example, studies on related fluorinated compounds have indicated that they can inhibit certain cancer cell lines effectively due to their ability to interact with biological targets .

- Neurotransmitter Modulation: There is ongoing research into the use of such fluorinated amines in modulating neurotransmitter systems, which could lead to advancements in treating neurological disorders .

Material Science

Development of Advanced Materials

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties.

Applications:

- Fluorinated Polymers: The compound can be used as a monomer or additive in the synthesis of fluorinated polymers that exhibit improved thermal stability and chemical resistance. These materials are valuable in coatings and electronic applications.

- Nanocomposites: Its use in creating nanocomposites has been investigated to improve mechanical properties and conductivity .

Mechanism of Action

The mechanism of action of (4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

(a) (2,3,5,6-Tetrafluorophenyl)methanamine

- Structure : Lacks the bromine atom at the para position.

- Reactivity: Demonstrates lower electrophilicity compared to the brominated analogue.

- Applications : Used in synthesizing fluorinated polymers and ionic liquids, where halogen bonding is less critical .

(b) (4-Chloro-2,3,5,6-tetrafluorophenyl)methanamine

- Structure : Bromine replaced with chlorine.

- This reduces its utility in crystal engineering compared to brominated analogues .

- Thermal Stability : Lower thermal stability than bromo derivatives due to weaker C–Cl bonds .

(c) (4-Iodo-2,3,5,6-tetrafluorophenyl)methanamine

- Structure : Bromine replaced with iodine.

- This compound is more reactive in cross-coupling reactions (e.g., Stille coupling) due to the lability of the C–I bond .

Functional Group Variants

(a) N-Methyl-N-(2,3,5,6-tetrafluorobenzyl)acetamide

- Structure : Acetamide group replaces the primary amine.

- Applications : Used in peptide mimetics and drug delivery systems due to improved lipophilicity .

(b) (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

- Structure : Amine replaced with hydrazine (–NH–NH₂).

- Reactivity : Participates in condensation reactions to form heterocycles (e.g., pyrazoles). The hydrazine group introduces redox activity, making it useful in electrochemical sensors .

(c) 2,3,5,6-Tetrafluoro-1,4-benzenedimethanamine

- Structure : Diamine analogue with two methanamine groups.

- Applications: Forms cross-linked polymer networks (e.g., tetraarylborate-based electrolytes) with enhanced ionic conductivity compared to monoamine derivatives. Predicted properties include a density of 1.423 g/cm³ and boiling point of 226.7°C .

Positional Isomers

(a) (4-Bromo-2,5-difluorophenyl)methanamine

- Structure : Fluorine atoms only at 2 and 5 positions.

- Electronic Effects : Reduced electron-withdrawing effects compared to tetrafluoro derivatives, leading to higher basicity of the amine group (pKa ~8.09) .

- Applications : Intermediate in antiviral drug synthesis .

(b) (3-Bromo-4-fluorophenyl)methanamine

- Structure : Bromine and fluorine at adjacent positions.

Key Data Tables

Table 1: Comparative Reactivity in Pd-Catalyzed C–H Arylation

Biological Activity

(4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine is a fluorinated organic compound with the molecular formula CHBrFN. It is notable for its potential applications in medicinal chemistry and biochemistry due to its unique structural properties, which include a bromine atom and four fluorine substituents on the phenyl ring. This compound has been investigated for various biological activities, particularly as a ligand in biochemical assays and for its potential in drug development.

The synthesis of this compound typically involves nucleophilic substitution reactions. One common method includes the reaction of (4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid with methanamine under palladium-catalyzed conditions. The process is often optimized for high yields and purity through methods such as recrystallization or chromatography.

The biological activity of this compound can be attributed to its ability to act as a ligand that binds to specific proteins or enzymes. The presence of fluorine atoms enhances the compound's binding affinity and selectivity due to their unique electronic properties. This characteristic is vital for modulating enzyme activities in various biochemical pathways .

Applications in Drug Development

Research indicates that this compound has potential applications in the development of fluorinated pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further exploration in therapeutic contexts. For instance, studies have shown that compounds with similar structures can exhibit significant activity against resistant cancer cell lines .

Case Studies and Research Findings

- Ligand Binding Studies : In biochemical assays, this compound has been evaluated for its efficacy as a ligand. It was found to effectively modulate the activity of certain enzymes involved in metabolic pathways.

- Drug Resistance : A study highlighted that derivatives of this compound displayed promising results against tyrosine kinase inhibitor-resistant chronic myeloid leukemia (CML) models. The findings suggest that modifications to the structure could enhance efficacy against resistant strains .

- Polymerization Applications : Research also explored the use of this compound in creating microporous polymer networks. Such materials can have applications in drug delivery systems and catalysis due to their tunable properties and high surface area .

Data Table: Summary of Biological Activity

Q & A

Advanced Research Question

- Electron-withdrawing effects : Fluorine atoms decrease electron density at the phenyl ring, enhancing oxidative addition with Pd(0) or Ni(0) catalysts. Bromine provides a site for Suzuki-Miyaura couplings.

- Steric effects : The 2,3,5,6-tetrafluoro substitution pattern minimizes steric hindrance, favoring transmetalation steps.

Researchers should compare coupling efficiencies using substrates with varying halogen positions (e.g., 4-Bromo vs. 2-Bromo derivatives) and monitor by-products (e.g., dehalogenation) via LC-MS .

What safety protocols are essential for handling this compound?

Basic Research Question

Key safety measures include:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (H315, H318 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H335).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Refer to SDS guidelines for analogous methanamine derivatives, such as (2,4,6-Trimethoxyphenyl)methanamine, which share similar reactivity and hazards .

How can researchers resolve contradictions in spectroscopic data for derivatives?

Advanced Research Question

Conflicting NMR or mass spectrometry data (e.g., unexpected peaks or m/z values) may arise from:

- Tautomerism : The amine group may adopt different protonation states in solution. Use pH-controlled NMR (e.g., D₂O/DCl) to stabilize specific forms .

- Isomeric by-products : Employ HPLC with chiral columns to separate enantiomers or regioisomers.

Cross-validate with SCXRD or IR spectroscopy to confirm functional groups .

What methodologies study its biological interactions with enzymes?

Advanced Research Question

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₑ) to targets like cytochrome P450 enzymes.

- Molecular docking : Compare docking scores (e.g., AutoDock Vina) with structurally similar compounds, such as [2-(Difluoromethoxy)phenyl]methanamine derivatives, to identify key binding residues .

- Enzyme inhibition assays : Use fluorogenic substrates to quantify IC₅₀ values under varying pH and temperature conditions .

Notes

- Data Contradictions : Fluorine’s electronegativity may cause discrepancies in computational vs. experimental bond lengths; refine DFT parameters (e.g., B3LYP/6-311+G(d,p)) to match crystallographic data .

- Safety Compliance : Follow region-specific regulations (e.g., OSHA, REACH) for halogenated amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.